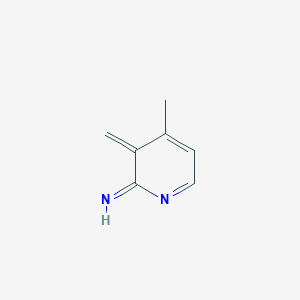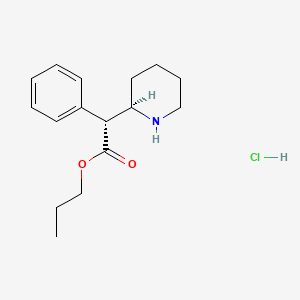
Propylphenidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylphenidate hydrochloride is a piperidine-based stimulant drug, closely related to methylphenidate. It is characterized by the replacement of the methyl ester in methylphenidate with a propyl ester. This compound is known for its stimulant properties and has been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting propyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Propylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Investigated for its potential use in treating ADHD and other neuropsychiatric disorders.
Mechanism of Action
Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Propylphenidate hydrochloride is similar to other phenidate compounds, such as:
Methylphenidate: The methyl ester analog, widely used in the treatment of ADHD.
Ethylphenidate: The ethyl ester analog, known for its stimulant properties.
Isopropylphenidate: The isopropyl ester analog, which has a longer duration of action compared to propylphenidate.
Uniqueness
This compound is unique in its balance of potency and duration of action. It provides a stimulant effect similar to methylphenidate but with a slightly different pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2514950-54-8 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
propyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15-;/m1./s1 |
InChI Key |
MWNJGZNPSNSPIL-CTHHTMFSSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


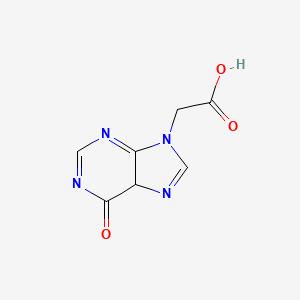
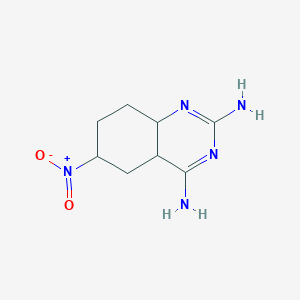

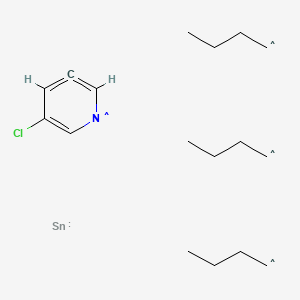
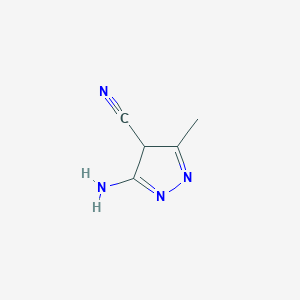

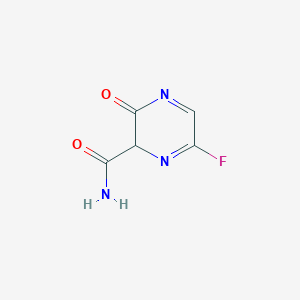
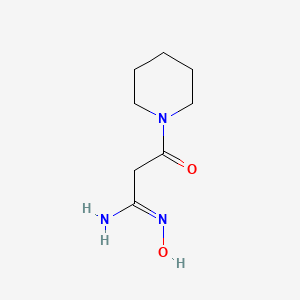
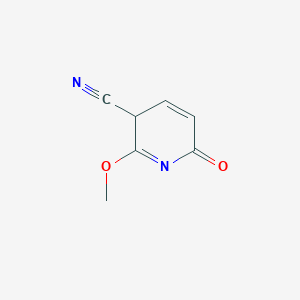
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
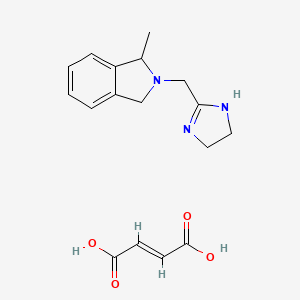
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
